2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester

LogP Lipophilicity Physicochemical_properties

SAR studies on βARK-1/Aurora kinase dual inhibitor scaffolds demand the meta-bromo substitution pattern; para-halogen or unsubstituted analogs abolish activity. 2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester (CAS 1131594-77-8) provides the precise meta-bromo pharmacophore at ≥98% HPLC purity. The methyl ester enables orthogonal Fmoc/tBu SPPS compatibility, while the distinct ⁷⁹Br/⁸¹Br isotopic doublet facilitates unambiguous LC-MS/MS quantification. Procure with batch-specific COA and ambient global shipping.

Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
Cat. No. B12273816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester
Molecular FormulaC13H18BrNO2
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC(=CC=C1)Br)(C(=O)OC)N
InChIInChI=1S/C13H18BrNO2/c1-3-4-8-13(15,12(16)17-2)10-6-5-7-11(14)9-10/h5-7,9H,3-4,8,15H2,1-2H3
InChIKeyTWKJCVKXJNXQAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester: Structural Identity & Core Procurement Parameters


2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester (CAS: 1131594-77-8) is a synthetic, non-proteinogenic α,α-disubstituted amino acid ester . It features a meta-brominated phenyl ring and an n-butyl side chain attached to the α-carbon, with the carboxyl terminus protected as a methyl ester . The compound serves as a protected chiral building block for medicinal chemistry, particularly in the synthesis of βARK-1/Aurora kinase dual inhibitor scaffolds exemplified in US-7879887-B2, where the halogen-substituted aromatic moiety and ester-protected amino acid core are critical pharmacophoric elements [1]. Its procurement is driven by the need for a specific halogen placement (meta-bromo) that dictates electronic and steric properties distinct from unsubstituted, para-halogenated, or other meta-halogen analogs.

1

Chiral, ester-protected building block for kinase inhibitor scaffolds

2

Meta-bromo substitution defines electronic/steric profile for SAR studies

3

Methyl ester enables orthogonal deprotection in multi-step synthesis

Why Simple Halogen or Ester Swaps Cannot Replicate 2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester


Superficial analogs such as the unsubstituted phenyl derivative (CAS 360074-85-7), para-bromo isomer, or free carboxylic acid form introduce critical deviations in lipophilicity, steric bulk, or hydrogen-bonding capacity that preclude direct substitution. The meta-bromo substituent imparts a distinct XLogP of 3.67, positioning it in a higher lipophilicity range compared to the unsubstituted phenyl analog (XLogP ~2.90–3.08) . This ~0.6–0.8 log unit difference translates to approximately a 4–6 fold increase in octanol/water partition coefficient, directly influencing membrane permeability, metabolic stability, and off-target binding profiles in cellular assays [1]. Furthermore, the methyl ester protection is obligatory for synthetic sequences requiring orthogonal deprotection; the free acid form cannot participate in the same coupling or ligation reactions without additional protection steps. Selecting an alternative therefore risks invalidating established SAR trends or synthetic routes.

This compound meta-Br, methyl ester
Unsubstituted phenyl analog Lower logP (~2.9) may shift permeability and target engagement profiles

ΔLogP ≈ +0.6-0.8 units alters cellular uptake; established SAR cannot be assumed transferable.

This compound meta-Br, methyl ester
para-Bromo isomer or free acid Regioisomer or deprotected acid alters H-bonding and coupling reactivity

Orthogonal protection scheme fails; synthetic route may require redesign.

This compound Brominated (diagnostic MS doublet)
Chloro/fluoro or unsubstituted analogs Lack characteristic isotope pattern, reducing analytical traceability in complex matrices

LC-MS/MS assay specificity and false-positive discrimination may be compromised.

Quantitative Differentiation Evidence for 2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester vs. Closest Analogs


Meta-Bromo Substitution Increases Lipophilicity by 0.6–0.8 LogP Units vs. Unsubstituted Phenyl Analog

The computed partition coefficient (XLogP) for the target compound is 3.67 . For the direct structural analog lacking the bromine substituent (methyl 2-amino-2-phenylhexanoate, CAS 360074-85-7), the reported LogP ranges from 2.90 to 3.08 across databases . This represents an absolute LogP increase of 0.59–0.77 units for the brominated derivative, equivalent to a 4- to 6-fold greater predicted n-octanol/water partitioning.

LogP increase
Reported
ΔXLogP = +0.59 to +0.77
Lipophilicity shift supports permeability differentiation for SAR interpretation
Computed values; cross-database comparison
LogP Lipophilicity Physicochemical_properties

Meta-Bromo Substitution Retains Equivalent Polar Surface Area (PSA = 52.32 Ų) Compared to Unsubstituted Phenyl Analog

The topological polar surface area (TPSA) of the target compound is calculated as 52.32 Ų . This value is identical to the TPSA of the unsubstituted phenyl analog (methyl 2-amino-2-phenylhexanoate), which is also reported as 52.32 Ų . The bromine atom increases molecular weight and polarizability but does not alter the count of hydrogen bond donors or acceptors, leaving PSA unchanged.

PSA identical
Reported
TPSA = 52.32 Ų (Δ = 0)
No change in H-bond capacity; logP advantage not offset by polarity shift
Computed; experimental validation suggested
PSA Polar_Surface_Area Drug-likeness

Enhanced Molecular Weight and Heavy Atom Count Improves Detection Sensitivity in Mass Spectrometry Assays

The target compound (MW = 300.19 Da) contains a single bromine atom, resulting in a distinctive 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) in mass spectra . By contrast, the unsubstituted phenyl analog has MW = 221.30 Da and produces only a simple [M+H]⁺ peak without this diagnostic pattern . In LC-MS/MS assays, the bromine signature improves signal-to-noise ratio and allows unambiguous identification in complex biological matrices.

Br isotope signature
Class-level
Distinctive 1:1 ⁷⁹Br/⁸¹Br doublet
Enhances MS specificity; reduces isobaric false positives
Class-level inference; verify in target matrix
Mass_Spectrometry Detection_Limit Isotopic_Pattern

Assured High Purity (98% HPLC) Minimizes Batch-to-Batch Variability in SAR Studies

A reputable vendor supplies the target compound at 98% purity as determined by HPLC . In contrast, the unsubstituted phenyl analog is frequently offered at 95% purity . This 3% absolute purity difference, while modest, represents a 60% reduction in the maximum unspecified impurity burden (2% versus 5% total impurities), directly improving the reliability of dose-response measurements in biochemical assays.

Purity advantage
Data to verify
98% HPLC (vs 95% analog)
Lower impurity burden supports more reliable dose-response data
Supplier specification; confirm with COA
Purity Quality_Control Reproducibility

Optimal Application Scenarios for 2-Amino-2-(3-bromo-phenyl)-hexanoic acid methyl ester Based on Documented Differentiation


MedChem SAR Studies on βARK-1/Aurora Kinase Dual Inhibitors Requiring a Brominated Aryl Pharmacophore

This compound is specifically warranted as a protected amino acid intermediate in the synthesis of α,α-disubstituted amino acid derivatives claimed in US-7879887-B2 [1]. The meta-bromo substitution pattern is integral to the pharmacophore; SAR studies indicate that altering the halogen position or removing the bromine entirely abolishes the desired kinase inhibitory profile. The higher logP (3.67) relative to the unsubstituted phenyl analog (2.90–3.08) may improve cell permeability, making this compound the optimal choice for cellular target engagement assays in heart failure or oncology programs.

Bioanalytical Method Development Exploiting the Diagnostic Bromine Isotopic Signature

For LC-MS/MS quantification in plasma or tissue homogenates, the compound's unique ~1:1 ⁷⁹Br/⁸¹Br doublet provides intrinsic confirmation of analyte identity that is absent in chloro, fluoro, or unsubstituted analogs. This isotopic signature enables robust multiple reaction monitoring (MRM) transition selection, reducing interference from endogenous isobars and improving the lower limit of quantification (LLOQ) in preclinical pharmacokinetic studies .

Orthogonal Deprotection Strategies in Solid-Phase Peptide Synthesis (SPPS)

The methyl ester protecting group is compatible with Fmoc/tBu SPPS strategies, allowing the α,α-disubstituted amino acid to be incorporated into peptidomimetic sequences without premature hydrolysis. The meta-bromo substituent serves as a heavy atom label for subsequent crystallographic phasing or as a synthetic handle for late-stage Suzuki-Miyaura cross-coupling, enabling diversification of lead peptides in library synthesis workflows [2].

High-Purity Screening Library Construction for Chemical Biology Probes

With an assured 98% HPLC purity , this compound meets the stringent quality criteria required for inclusion in annotated screening libraries. The documented 3% purity advantage over the typical 95% grade of the unsubstituted analog translates to fewer false positives originating from trace impurities in high-throughput phenotypic assays, increasing screening hit confirmation rates.

Application
Selection Property
Validation Focus
MedChem SAR for dual kinase inhibitor scaffolds
Meta-bromo placement, ester protection
Kinase inhibitory profile verification, target engagement assay context
LC-MS/MS bioanalysis in research matrices
Diagnostic Br isotopic pattern
MRM specificity, matrix-effect assessment
Solid-phase peptide synthesis with orthogonal protection
Methyl ester compatibility with Fmoc/tBu
Coupling efficiency, premature hydrolysis control
Annotated screening library for chemical biology probes
98% HPLC purity, low impurity burden
Hit confirmation rates, false-positive reduction
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